

physical and chemical properties of 1,3-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Difluoro-2-methyl-4-nitrobenzene

Cat. No.: B1316888

[Get Quote](#)

An In-depth Technical Guide to 1,3-Difluoro-2-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-2-methyl-4-nitrobenzene is a fluorinated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring two fluorine atoms, a methyl group, and a nitro group, makes it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can significantly influence the physicochemical and biological properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the physical, chemical, and safety properties of **1,3-Difluoro-2-methyl-4-nitrobenzene**, along with detailed experimental protocols.

Physical and Chemical Properties

The physical and chemical properties of **1,3-Difluoro-2-methyl-4-nitrobenzene** are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Physical Properties

Property	Value	Reference
Appearance	Light brown crystalline powder/solid	[1]
Molecular Formula	C ₇ H ₅ F ₂ NO ₂	[1]
Molecular Weight	173.12 g/mol	[2]
Melting Point	197 °C	[3]
Boiling Point	237.2 °C at 760 mmHg	[3]
Density	Data not available	
Solubility	Slightly soluble in water.	[4]

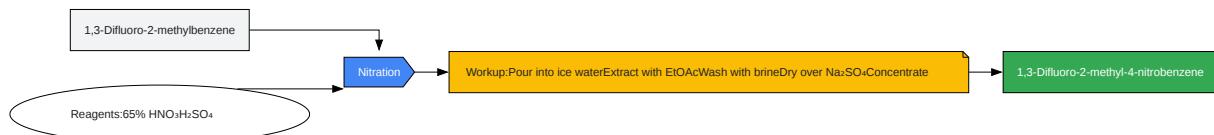
Chemical Identifiers

Identifier	Value	Reference
CAS Number	79562-49-5	[1]
PubChem CID	12795486	[3]
MDL Number	MFCD11519030	[3]
InChI Key	AVWNNVJXXMKAPB-UHFFFAOYSA-N	[3]
SMILES	CC1=C(C=CC(=C1F)--INVALID-LINK--[O-])F	[3]

Synthesis and Reactivity

Synthesis

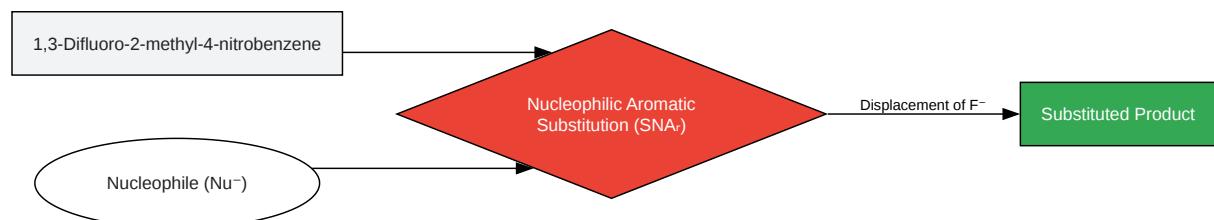
1,3-Difluoro-2-methyl-4-nitrobenzene is typically synthesized via the nitration of 1,3-difluoro-2-methylbenzene.[\[4\]](#) This electrophilic aromatic substitution reaction is a standard method for introducing a nitro group onto an aromatic ring.

[Click to download full resolution via product page](#)

Synthesis of **1,3-Difluoro-2-methyl-4-nitrobenzene**.

Chemical Reactivity

The chemical reactivity of **1,3-Difluoro-2-methyl-4-nitrobenzene** is primarily dictated by the electron-withdrawing nature of the nitro group and the two fluorine atoms. These substituents activate the aromatic ring towards nucleophilic aromatic substitution ($S_{N}A_r$) reactions. The fluorine atoms are good leaving groups in such reactions, allowing for the introduction of various nucleophiles. This reactivity is particularly useful in the synthesis of pharmaceutical intermediates.^{[5][6]}

[Click to download full resolution via product page](#)

General reactivity in nucleophilic aromatic substitution.

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of **1,3-Difluoro-2-methyl-4-nitrobenzene**.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

- ¹H NMR (400 MHz, CDCl₃): δ 7.80 (m, 1H), 6.8-7.1 (m, 1H), 2.30 (s, 3H)[4]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

- A gas chromatography-mass spectrometry (GC-MS) spectrum is available for **1,3-Difluoro-2-methyl-4-nitrobenzene**.[7]

Experimental Protocols

Synthesis of 1,3-Difluoro-2-methyl-4-nitrobenzene[4]

Materials:

- 1,3-Difluoro-2-methylbenzene (15 g, 0.12 mol)
- Concentrated Sulfuric Acid (H₂SO₄, 100 mL)
- 65% Nitric Acid (HNO₃, 11.4 g, 0.12 mol)
- Ethyl Acetate (EtOAc)
- Saturated Brine Solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ice

Procedure:

- Dissolve 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) in concentrated sulfuric acid (100 mL) in a flask and cool the mixture to -10 °C using an ice-salt bath.
- Slowly add 65% nitric acid (11.4 g, 0.12 mol) dropwise to the solution while maintaining the temperature at -10 °C.
- Stir the reaction mixture continuously at -10 °C for 30 minutes.
- Upon completion of the reaction (monitored by TLC), carefully pour the mixture into ice water.
- Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
- Combine the organic phases and wash with saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the crude product.
- The product, **1,3-difluoro-2-methyl-4-nitrobenzene**, is obtained as a solid (16 g, 78% yield).

Structure Confirmation:

- The structure of the product can be confirmed by ^1H NMR spectroscopy.

General Protocol for NMR Spectroscopy

Instrumentation:

- A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Acquire the ^1H NMR spectrum using standard instrument parameters. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon atom.

General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

- A Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

- Inject a small volume (typically 1 μL) of the sample solution into the GC.
- The components are separated on a capillary column and then introduced into the mass spectrometer for ionization and detection.

Applications in Drug Development

1,3-Difluoro-2-methyl-4-nitrobenzene is a valuable intermediate in the synthesis of pharmaceuticals.^[1] The presence of fluorine atoms is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.^[8] The nitro group can be readily reduced to an amino group, which can then be further functionalized to build more complex molecular architectures. While specific drug molecules synthesized directly from this intermediate are not prominently documented in publicly available literature, its structural motifs are found in various bioactive compounds. The reactivity of this compound makes it a key starting material for the synthesis of novel therapeutic agents.

Safety Information

It is crucial to handle **1,3-Difluoro-2-methyl-4-nitrobenzene** with appropriate safety precautions.

Hazard Identification:[4]

- Acute Toxicity: Harmful if swallowed or in contact with skin. Toxic if inhaled.
- Skin Corrosion/Irritation: Causes skin irritation.
- Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling and Storage:

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

First Aid Measures:[4]

- If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
- In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1,5-Difluoro-2-methyl-4-nitrobenzene | C7H5F2NO2 | CID 18695459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-difluoro-2-methyl-4-nitrobenzene | 79562-49-5 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [physical and chemical properties of 1,3-Difluoro-2-methyl-4-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316888#physical-and-chemical-properties-of-1-3-difluoro-2-methyl-4-nitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com